molecular formula C9H17N3 B8527597 4-Amino-1-propyl-piperidine-4-carbonitrile

4-Amino-1-propyl-piperidine-4-carbonitrile

Cat. No. B8527597
M. Wt: 167.25 g/mol
InChI Key: PZHVJOASLUENNR-UHFFFAOYSA-N
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Patent
US06982263B2

Procedure details

To a solution of 2-hydroxy-4-methyl-pentanoic acid (4-cyano-1-propyl-piperidin-4-yl)-amide (0.316 g, 1.1 mmol) in CH2Cl2 (30 mL) was added DMAP (0.192 g, 1.6 mmol), p-nitrophenyl chloroformate (0.249 g, 1.2 mmol), and N-methylmorpholine (0.136 mL, 1.2 mmol). The resulting mixture was allowed to stir overnight (20 h) under argon at room temperature, then treated with benzylamine (1.68 g, 16 mmol) and allowed to stir overnight (20 h). When the reaction was complete the mixture was diluted with CH2Cl2 (50 mL), then washed with saturated aq. NaHCO3 (50 mL), water and brine, dried over Na2SO4, filtered and evaporated in vacuo to give 0.200 g (50% yield) of the desired product after purification by prep-HPLC;
Name
2-hydroxy-4-methyl-pentanoic acid (4-cyano-1-propyl-piperidin-4-yl)-amide
Quantity
0.316 g
Type
reactant
Reaction Step One
Quantity
0.249 g
Type
reactant
Reaction Step One
Quantity
0.136 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.192 g
Type
catalyst
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([NH:12]C(=O)C(O)CC(C)C)[CH2:8][CH2:7][N:6]([CH2:9][CH2:10][CH3:11])[CH2:5][CH2:4]1)#[N:2].ClC(OC1C=CC([N+]([O-])=O)=CC=1)=O.CN1CCOCC1.C(N)C1C=CC=CC=1>C(Cl)Cl.CN(C1C=CN=CC=1)C>[NH2:12][C:3]1([C:1]#[N:2])[CH2:8][CH2:7][N:6]([CH2:9][CH2:10][CH3:11])[CH2:5][CH2:4]1

Inputs

Step One
Name
2-hydroxy-4-methyl-pentanoic acid (4-cyano-1-propyl-piperidin-4-yl)-amide
Quantity
0.316 g
Type
reactant
Smiles
C(#N)C1(CCN(CC1)CCC)NC(C(CC(C)C)O)=O
Name
Quantity
0.249 g
Type
reactant
Smiles
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0.136 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.192 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Two
Name
Quantity
1.68 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight (20 h) under argon at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir overnight (20 h)
Duration
20 h
WASH
Type
WASH
Details
washed with saturated aq. NaHCO3 (50 mL), water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC1(CCN(CC1)CCC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 108.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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